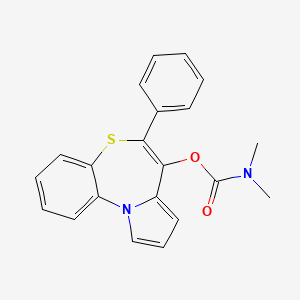
Inosine dialdehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It inhibits ribonucleotide reductase , leading to decreased synthesis of DNA, RNA, and proteins.
- IdA forms stable covalent crosslinks in proteins, thereby inhibiting enzymes involved in nucleic acid synthesis .
Inosine dialdehyde: , is a toxic purine analogue.
Preparation Methods
- IdA is the periodate oxidation product of inosine.
- The synthetic route involves partial oxidation of inosine, resulting in the formation of IdA.
- Industrial production methods may vary, but the key step is the controlled oxidation of inosine.
Chemical Reactions Analysis
- IdA can undergo various reactions, including oxidation, reduction, and substitution .
- Common reagents include oxidants (such as periodate), reducing agents, and nucleophiles.
- Major products formed depend on the specific reaction conditions.
Scientific Research Applications
Chemistry: IdA serves as a valuable reagent in chemical synthesis due to its unique properties.
Biology: Researchers study its effects on cellular processes, especially nucleic acid metabolism.
Medicine: Although toxic, IdA’s mechanism of action makes it relevant for cancer research.
Industry: Its applications may extend to chemical manufacturing and drug development.
Mechanism of Action
- IdA inhibits ribonucleotide reductase, disrupting DNA and RNA synthesis.
- It induces G2/M-phase cell cycle arrest in tumor cells .
- Molecular targets and pathways involved need further investigation.
Comparison with Similar Compounds
Properties
CAS No. |
23590-99-0 |
|---|---|
Molecular Formula |
C10H10N4O5 |
Molecular Weight |
266.21 g/mol |
IUPAC Name |
(2R)-3-hydroxy-2-[(1R)-2-oxo-1-(6-oxo-1H-purin-9-yl)ethoxy]propanal |
InChI |
InChI=1S/C10H10N4O5/c15-1-6(2-16)19-7(3-17)14-5-13-8-9(14)11-4-12-10(8)18/h1,3-7,16H,2H2,(H,11,12,18)/t6-,7+/m0/s1 |
InChI Key |
RGWOFTGZWJGPHG-NKWVEPMBSA-N |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@@H](C=O)O[C@H](CO)C=O |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C(C=O)OC(CO)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2S,3R)-2-[(2S,3R)-3-methyloxiran-2-yl]-6-oxo-2,3-dihydropyran-3-yl] acetate](/img/structure/B10782497.png)


![7-{3-[(Benzenesulfonyl)amino]bicyclo[2.2.1]heptan-2-yl}hept-5-enoic acid](/img/structure/B10782519.png)




![7-(3-Benzenesulfonylamino-bicyclo[2.2.1]hept-2-yl)-hept-5-enoic acid](/img/structure/B10782549.png)
![2-[(2S)-5-(cyclopropylmethyl)-11,15-dimethoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,18-tetraen-16-yl]butan-2-ol](/img/structure/B10782565.png)
![3-Tert-butyl-2,3,4,4a,8,9,13b,14-octahydro-1h-benzo[6,7]cyclohepta[1,2,3-de]pyrido[2,1-a]isoquinolin-3-ol](/img/structure/B10782568.png)

